molecular formula C22H39NO2 B14493119 1,1'-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol) CAS No. 64153-49-7

1,1'-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol)

Cat. No.: B14493119
CAS No.: 64153-49-7
M. Wt: 349.5 g/mol
InChI Key: ZNNAFXAAIBFBMW-UHFFFAOYSA-N
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Description

1,1’-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol) is an organic compound characterized by the presence of a 3,5-di-tert-butylphenyl group attached to a butan-2-ol moiety through an azanediyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol) typically involves the reaction of 3,5-di-tert-butylphenylamine with butan-2-ol under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1,1’-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,1’-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butylphenol: A related compound with similar structural features but different functional groups.

    3,5-Di-tert-butylcatechol: Another similar compound with hydroxyl groups instead of butan-2-ol moieties.

    2,5-Di-tert-butyl-1,4-dimethoxybenzene: A compound with methoxy groups instead of butan-2-ol moieties.

Uniqueness

1,1’-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in scientific research and industry.

Properties

CAS No.

64153-49-7

Molecular Formula

C22H39NO2

Molecular Weight

349.5 g/mol

IUPAC Name

1-[3,5-ditert-butyl-N-(2-hydroxybutyl)anilino]butan-2-ol

InChI

InChI=1S/C22H39NO2/c1-9-19(24)14-23(15-20(25)10-2)18-12-16(21(3,4)5)11-17(13-18)22(6,7)8/h11-13,19-20,24-25H,9-10,14-15H2,1-8H3

InChI Key

ZNNAFXAAIBFBMW-UHFFFAOYSA-N

Canonical SMILES

CCC(CN(CC(CC)O)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)O

Origin of Product

United States

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